molecular formula C17H26N2O3S B296286 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B296286
M. Wt: 338.5 g/mol
InChI Key: KVSNAZBVLDTQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide, also known as CMMDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMMDA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.57 g/mol.

Scientific Research Applications

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to activate certain receptors in the body, such as the TRPV1 receptor, which is involved in the regulation of pain and temperature.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to reduce seizures in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This makes it a useful tool for studying the mechanisms of inflammation, pain, and other physiological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide. One area of interest is the development of analogs of this compound with improved properties, such as increased solubility or potency. Another area of interest is the investigation of the potential therapeutic applications of this compound in humans, particularly in the treatment of neurological disorders and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes in the body.

Synthesis Methods

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2,5-dimethylphenylacetic acid with cyclohexylamine and methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been developed to synthesize analogs of this compound with improved properties.

Properties

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C17H26N2O3S/c1-13-9-10-14(2)16(11-13)18-17(20)12-19(23(3,21)22)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,18,20)

InChI Key

KVSNAZBVLDTQLL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

Origin of Product

United States

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